molecular formula C6H7F2N3 B066084 2-Amino-3,5-difluoro-6-(methylamino)pyridine CAS No. 189281-29-6

2-Amino-3,5-difluoro-6-(methylamino)pyridine

Cat. No. B066084
M. Wt: 159.14 g/mol
InChI Key: VURMJJWEBBJHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,5-difluoro-6-(methylamino)pyridine, also known as Methylamino-Difluoro-Pyridine (MADFP), is a chemical compound that has been extensively researched in recent years due to its potential applications in the field of drug discovery. This compound belongs to the class of pyridine derivatives and has a unique chemical structure that makes it an attractive target for drug development.

Mechanism Of Action

The mechanism of action of MADFP involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For instance, MADFP has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation. MADFP also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

MADFP has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, MADFP has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest. MADFP also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, MADFP has been shown to inhibit the growth of Plasmodium falciparum by disrupting its metabolic pathways.

Advantages And Limitations For Lab Experiments

One of the major advantages of MADFP is its potent activity against cancer cells, which makes it an attractive candidate for cancer therapy. Additionally, MADFP has shown significant activity against parasitic infections, which is a major global health concern. However, one of the limitations of MADFP is its potential toxicity, which needs to be carefully evaluated before its clinical use.

Future Directions

There are several future directions for the research on MADFP. One of the areas of interest is the development of MADFP-based drugs for cancer therapy. Additionally, MADFP can be further studied for its potential as an anti-inflammatory agent and for its activity against other parasitic infections. Moreover, the mechanism of action of MADFP can be further elucidated to identify novel targets for drug development. Finally, the safety and toxicity of MADFP need to be thoroughly evaluated to ensure its clinical safety and efficacy.

Scientific Research Applications

MADFP has been studied extensively for its potential as a drug candidate in various therapeutic areas such as cancer, inflammation, and parasitic infections. Several studies have reported that MADFP exhibits potent antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, MADFP has shown significant anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, MADFP has been found to possess antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.

properties

CAS RN

189281-29-6

Product Name

2-Amino-3,5-difluoro-6-(methylamino)pyridine

Molecular Formula

C6H7F2N3

Molecular Weight

159.14 g/mol

IUPAC Name

3,5-difluoro-6-N-methylpyridine-2,6-diamine

InChI

InChI=1S/C6H7F2N3/c1-10-6-4(8)2-3(7)5(9)11-6/h2H,1H3,(H3,9,10,11)

InChI Key

VURMJJWEBBJHAK-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C(=N1)N)F)F

Canonical SMILES

CNC1=C(C=C(C(=N1)N)F)F

synonyms

2,6-Pyridinediamine,3,5-difluoro-N-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of 10 ml of methanol and 1 ml of concentrated hydrochloric acid were added all amount of the above described 2-benzylamino-3,5-difluoro-6-(methylamino)pyridine together with 0.55 g of 10% palladium on carbon, and the mixture was hydrogenated at 50° C. overnight. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. To the residue was added 50 ml of chloroform, and the mixture was washed with 50 ml of 5% aqueous solution of sodium carbonate. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The solid precipitate was collected by filtration to obtain 840 mg of the title compound as a pale gray solid.
Name
2-benzylamino-3,5-difluoro-6-(methylamino)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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